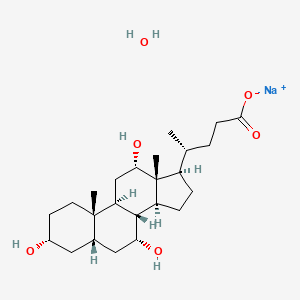

cholic acid sodium salt

Description

A trihydroxy bile salt that is used as a digestive aid in dietary supplements. It is used in culture media and in conjunction with PAPAIN and PANCREATIN.

Properties

CAS No. |

73163-53-8 |

|---|---|

Molecular Formula |

C24H41NaO6 |

Molecular Weight |

448.6 g/mol |

IUPAC Name |

sodium;(4R)-4-[(3R,5S,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate |

InChI |

InChI=1S/C24H40O5.Na.H2O/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;;/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29);;1H2/q;+1;/p-1/t13-,14+,15-,16-,17?,18?,19-,20+,22?,23+,24-;;/m1../s1 |

InChI Key |

MUVVIYFKOVLQHL-IGYKRIKKSA-M |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.[Na+] |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+] |

Synonyms |

Cholic acid sodium salt |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Critical Micelle Concentration of Cholic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of cholic acid sodium salt, a key parameter for researchers and professionals in drug development and various scientific fields. This document details the quantitative CMC values under different experimental conditions, outlines the methodologies for its determination, and explores the biological signaling pathways influenced by cholic acid.

Introduction to Critical Micelle Concentration (CMC)

The critical micelle concentration is the concentration of a surfactant in a solution at which the molecules begin to self-assemble into aggregates known as micelles. Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration approaches the CMC, there is a sharp increase in the formation of micelles. This property is fundamental to the function of bile salts like this compound in physiological and pharmaceutical contexts, influencing solubility, drug delivery, and biological activity. The CMC is not a single fixed value but is influenced by environmental factors such as temperature, pH, and ionic strength.[1]

Quantitative Data on the CMC of this compound

The CMC of this compound has been determined by a variety of methods, yielding a range of values that reflect the different experimental conditions and techniques employed. The following table summarizes key quantitative data from the scientific literature.

| CMC (mM) | Temperature (°C) | Ionic Strength (M) / Medium | Method of Determination | Reference |

| 14 ± 1 | Not Specified | Basic solution (pH = 12) | 1H and 31P NMR Spectroscopy | [2] |

| ~15 | Not Specified | Aqueous solution | Various techniques | [2] |

| 18.4 ± 0.6 | Not Specified | Phosphate buffer (pH 7.92) | Micro-calorimetric titration | [3] |

| 9 - 15 | Not Specified | Not Specified | Not Specified | [4] |

| 7 - 16.2 | Not Specified | Not Specified | Not Specified | [5] |

| 6.5 - 16 | Not Specified | Dependent on pH and ionic strength | Various | [6] |

| ~9.5 | Not Specified | pH 9.0 | Not Specified | [7] |

| ~14 | Not Specified | pH 7.5 | Not Specified | [7] |

| 16 | 25 | Unbuffered solution | Fluorescence (using DPH probe) | [5] |

Experimental Protocols for CMC Determination

A variety of non-invasive and invasive methods are utilized to determine the CMC of bile salts.[8] Non-invasive techniques include potentiometry, derivative spectrophotometry, light scattering, and microcalorimetry, while methods employing probes like dye solubilization and fluorescence are considered invasive.[1][8]

Surface Tensiometry

This method is based on the principle that surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. As the concentration of the surfactant increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant.

Experimental Workflow:

Detailed Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in deionized water or a buffer of choice. A series of dilutions are then made from this stock solution to cover a concentration range both below and above the expected CMC.

-

Instrumentation: A tensiometer equipped with a Du Noüy ring or a Wilhelmy plate is used. The instrument should be calibrated according to the manufacturer's instructions.

-

Measurement: For each concentration, the surface tension is measured. It is crucial to allow the solution to equilibrate as the surface tension can change over time.

-

Data Analysis: The surface tension values (γ) are plotted against the logarithm of the concentration (log C). The resulting plot will typically show two linear regions. The point where these two lines intersect is taken as the CMC.

Fluorescence Spectroscopy

This technique utilizes a fluorescent probe that exhibits different fluorescence properties in the bulk aqueous phase compared to the hydrophobic interior of a micelle. The change in fluorescence intensity, anisotropy, or emission wavelength is monitored as a function of surfactant concentration.

Experimental Workflow:

Detailed Methodology:

-

Probe and Solution Preparation: A hydrophobic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or pyrene, is used.[5] A stock solution of the probe in a suitable organic solvent is prepared. Aliquots of the probe are added to a series of vials, the solvent is evaporated, and then the this compound solutions of varying concentrations are added. This ensures a constant probe concentration across all samples.

-

Instrumentation: A spectrofluorometer is used to measure the fluorescence. The excitation and emission wavelengths are set according to the specific probe being used.

-

Measurement: The fluorescence intensity of each sample is recorded. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is often used as it is sensitive to the polarity of the microenvironment.

-

Data Analysis: A plot of fluorescence intensity (or I1/I3 ratio) versus the surfactant concentration is generated. The CMC is identified as the concentration at which a significant change in the slope of the plot occurs.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon micelle formation or dissociation. It is a highly sensitive and label-free method that provides a complete thermodynamic profile of the micellization process.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation: A concentrated solution of this compound (well above its CMC) is prepared in the desired buffer and loaded into the injection syringe. The sample cell is filled with the same buffer.

-

Instrumentation: An isothermal titration calorimeter is used. The temperature is set and allowed to stabilize.

-

Titration: A series of small, sequential injections of the concentrated surfactant solution are made into the sample cell. The instrument measures the heat change associated with each injection.

-

Data Analysis: The data is processed to obtain a plot of the heat change per mole of injectant against the total concentration of the surfactant in the cell. The resulting titration curve is typically sigmoidal. The CMC is determined from the midpoint of the transition in this curve.

Signaling Pathways of Cholic Acid

Beyond its role as a biological detergent, cholic acid functions as a signaling molecule, primarily through the activation of the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[6][9] These pathways are crucial in regulating bile acid, lipid, and glucose metabolism.

Farnesoid X Receptor (FXR) Signaling Pathway

Cholic acid is an agonist for FXR, a nuclear receptor highly expressed in the liver and intestine.[4][10] Activation of FXR by bile acids initiates a signaling cascade that regulates the expression of genes involved in bile acid synthesis and transport, as well as lipid and glucose metabolism.[11]

Takeda G-protein-coupled Receptor 5 (TGR5) Signaling Pathway

Cholic acid also activates TGR5, a G-protein coupled receptor expressed in various tissues, including the intestine, gallbladder, and immune cells.[9][12] TGR5 activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn triggers downstream signaling events, such as the secretion of glucagon-like peptide-1 (GLP-1).[12]

Conclusion

The critical micelle concentration of this compound is a multifaceted parameter of significant interest in both fundamental research and pharmaceutical development. A thorough understanding of its quantitative values, the methods for its determination, and its role in biological signaling pathways is essential for leveraging its properties in various applications. This guide provides a foundational resource for professionals working with this important biological surfactant.

References

- 1. Determination of bile salt critical micellization concentration on the road to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Cholic Acid? [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. metabolon.com [metabolon.com]

- 9. Cholic acid - a signaling molecule - biocrates life sciences gmbh [biocrates.com]

- 10. Nuclear bile acid signaling through the farnesoid X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

cholic acid sodium salt molecular weight and chemical structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the physicochemical properties, and key experimental applications of cholic acid sodium salt. The content is structured to serve as a practical resource for laboratory research and development.

Core Physicochemical Properties

This compound, a primary bile salt, is a C24 steroid with a carboxylic acid side chain. Its amphipathic nature, characterized by a hydrophobic steroid nucleus and a hydrophilic carboxylate group and hydroxyl moieties, dictates its function as a biological detergent.[1]

Chemical Structure

The chemical structure of this compound is defined by a rigid four-ring steroid core with hydroxyl groups at positions 3α, 7α, and 12α, and a pentanoic acid side chain terminating in a sodium carboxylate.

Systematic IUPAC Name: sodium (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate.[2]

Quantitative Data Summary

The following table summarizes key quantitative properties of this compound, essential for its application in experimental settings.

| Property | Value | References |

| Molecular Formula | C₂₄H₃₉NaO₅ | [1][2] |

| Molecular Weight | 430.55 g/mol | [1] |

| Exact Mass | 430.26951862 Da | [2] |

| CAS Number | 361-09-1 | [2] |

| pKa | ~5.2 | [3] |

| Critical Micelle Concentration (CMC) | 9-15 mM in aqueous solution | [4] |

| Aggregation Number | 2-4.8 | [4] |

| Solubility | Soluble in water, ethanol, and methanol. | [1] |

Key Experimental Protocols

This compound is a versatile tool in the laboratory, primarily utilized for its surfactant properties. Below are detailed protocols for two of its most common applications.

Membrane Protein Solubilization

Objective: To extract integral membrane proteins from their native lipid bilayer environment while preserving their structure and function.

Methodology:

-

Cell Lysis and Membrane Preparation:

-

Harvest cells by centrifugation.

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer or sonication.

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and cellular debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the membrane fraction.

-

Wash the membrane pellet with a high-salt buffer (e.g., 1 M NaCl) to remove peripherally associated proteins.

-

-

Solubilization:

-

Resuspend the washed membrane pellet in a solubilization buffer containing this compound at a concentration above its CMC (typically 1-2% w/v). The buffer should also contain appropriate salts (e.g., 150 mM NaCl), a buffering agent (e.g., 50 mM Tris-HCl, pH 7.5-8.0), and protease inhibitors.

-

Incubate the suspension with gentle agitation (e.g., on a rocker or rotator) for 1-2 hours at 4°C.

-

Centrifuge at high speed (e.g., 100,000 x g) to pellet any insoluble material.

-

-

Protein Purification:

-

The supernatant, containing the solubilized membrane proteins in mixed micelles with the detergent and lipids, can then be used for downstream purification techniques such as affinity chromatography or size-exclusion chromatography. It is crucial to maintain the detergent concentration above the CMC throughout the purification process to prevent protein aggregation.

-

Liposome Formulation by Detergent Removal

Objective: To reconstitute purified membrane proteins into artificial lipid bilayers (liposomes) for functional studies.

Methodology:

-

Preparation of Lipid-Detergent Mixed Micelles:

-

Prepare a thin film of the desired lipid composition in a round-bottom flask by evaporating the organic solvent under a stream of nitrogen.

-

Hydrate the lipid film with a buffer containing this compound at a concentration well above its CMC, resulting in the formation of lipid-detergent mixed micelles.

-

The purified membrane protein, also in a detergent solution, is then added to the lipid-detergent mixed micelles.

-

-

Detergent Removal:

-

Slowly remove the detergent from the mixed micelle solution. This can be achieved by several methods:

-

Dialysis: Place the solution in a dialysis bag with a molecular weight cutoff that retains the liposomes but allows the detergent monomers to pass through. Dialyze against a large volume of detergent-free buffer over 24-48 hours with several buffer changes.

-

Size-Exclusion Chromatography: Pass the solution through a size-exclusion column. The larger liposomes will elute first, while the smaller detergent micelles are retained.

-

Adsorption: Add detergent-adsorbing beads (e.g., Bio-Beads) to the solution and incubate with gentle mixing. The beads will selectively bind the detergent, which can then be removed by centrifugation or filtration.

-

-

-

Characterization:

-

The resulting proteoliposomes can be characterized for size, lamellarity, and protein incorporation efficiency. Functional assays can then be performed to assess the activity of the reconstituted protein.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways involving cholic acid and a typical experimental workflow.

Bile Acid Synthesis Pathway

The synthesis of cholic acid from cholesterol in the liver is a multi-step enzymatic process. This diagram outlines the classical "neutral" pathway.

References

The Solubility Profile of Sodium Cholate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cholic acid sodium salt (sodium cholate) in various organic solvents. Sodium cholate (B1235396), a primary bile salt, is a crucial component in biochemical research and pharmaceutical development, primarily utilized for its ability to solubilize lipids and membrane proteins. A thorough understanding of its solubility characteristics in non-aqueous media is essential for its application in drug formulation, delivery systems, and in vitro experimental design.

Quantitative Solubility Data

The solubility of sodium cholate is highly dependent on the polarity of the solvent. As an amphipathic molecule with a rigid steroidal nucleus and a charged carboxylate group, its interaction with organic solvents is complex. The following table summarizes the available quantitative and qualitative solubility data for sodium cholate in a range of common organic solvents.

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) |

| Water | H₂O | Aqueous | 150 g/L[1] | 20 |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble[1] | Not Specified |

| Ethanol | C₂H₅OH | Polar Protic | 1 mg/mL, Slightly Soluble (Sonication aids)[1] | Not Specified |

| Acetic Acid | CH₃COOH | Polar Protic | 1 mg/mL | Not Specified |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Slightly Soluble[1] | Not Specified |

| Chloroform | CHCl₃ | Nonpolar | Soluble[2][3] | Not Specified |

| Dichloromethane | CH₂Cl₂ | Nonpolar | Soluble[3] | Not Specified |

| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble[3] | Not Specified |

| Ethyl Acetate | CH₃COOC₂H₅ | Polar Aprotic | Soluble[3] | Not Specified |

Note on Data Interpretation: The term "soluble" indicates a qualitative assessment, suggesting that the substance dissolves to a practically useful extent. "Slightly soluble" suggests that the substance has low solubility.[1] It is important to note that quantitative data for many organic solvents is not readily available in the literature, reflecting the compound's primary use in aqueous systems.

Factors Influencing Solubility

The solubility of sodium cholate, like other bile salts, is influenced by several key factors:

-

Solvent Polarity: Sodium compounds, due to their ionic nature, generally exhibit higher solubility in polar solvents.[4]

-

Temperature: The solubility of salts typically increases with temperature.[4]

-

pH: In aqueous solutions, pH is a critical factor. The pKa of cholic acid is approximately 5.2.[1] Below this pH, the less soluble free acid form, cholic acid, will precipitate.

-

Presence of Other Ions: The common ion effect can decrease solubility, while the presence of other salts can either increase or decrease solubility depending on their interactions.[4]

Experimental Protocol: Determination of Solubility

The following section details a standard methodology for determining the solubility of sodium cholate in an organic solvent, commonly known as the Saturation Shake-Flask Method .

Principle

This method involves creating a saturated solution of the solute (sodium cholate) in the solvent of interest at a constant temperature. The concentration of the dissolved solute in the supernatant is then measured, which corresponds to its solubility at that temperature.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector) or a UV-Vis Spectrophotometer.

Procedure

-

Preparation: Add an excess amount of sodium cholate to a series of vials containing a known volume of the organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker. Agitate the vials at a constant speed and temperature for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Sample Extraction: Carefully pipette an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet at the bottom.

-

Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the concentration of sodium cholate in the diluted sample using a validated analytical method, such as HPLC.[5]

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of sodium cholate in the tested solvent at the specified temperature.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process.

Caption: Workflow for determining the solubility of sodium cholate.

Caption: Key factors influencing the solubility of sodium cholate.

References

An In-depth Technical Guide to the Natural Biological Sources of Cholic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural biological sources, biosynthesis, and physiological roles of cholic acid and its sodium salt. It includes detailed quantitative data, experimental protocols for extraction and analysis, and visualizations of key biochemical pathways, designed to serve as a vital resource for professionals in research and drug development.

Introduction to Cholic Acid

Cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) is a primary bile acid synthesized in the liver from cholesterol.[1][2][3][4] It is one of the two major primary bile acids in humans, alongside chenodeoxycholic acid.[3] In the biological milieu, cholic acid is typically conjugated with the amino acids glycine (B1666218) or taurine (B1682933) to form glycocholic acid and taurocholic acid. The sodium salts of these conjugated forms are major components of bile and are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins in the small intestine.[1][5][6] Beyond their role in digestion, bile acids, including cholic acid, are now recognized as critical signaling molecules that regulate metabolic pathways through nuclear and membrane receptors.[2][7][8][9]

Primary Biological Source: Animal Bile

The principal natural source of cholic acid sodium salt is the bile of vertebrates, particularly mammals.[1][6][10] Bile is a complex fluid produced by the liver and stored in the gallbladder, containing a mixture of bile salts, cholesterol, phospholipids, and bilirubin.[11] For commercial and research purposes, the bile from livestock, such as cattle (ox bile) and sheep, serves as the primary raw material for the extraction of cholic acid.[6][12][13][14] Nutraceuticals derived from sources like ox bile can contain the necessary bile acids for treating certain inborn errors of bile acid synthesis.[15]

Quantitative Composition of Cholic Acid in Bile

The concentration and relative abundance of cholic acid vary significantly across different species. This variation is a critical consideration for its extraction and for comparative physiological studies. Cholic acid is the predominant bile acid in ruminants like sheep and cattle.[16] In humans, cholic and chenodeoxycholic acids are the main primary bile acids, with total concentrations in liver tissue around 61.6 ± 29.7 nmol/g.[17] In human cecal content, the concentration of cholic acid is approximately 6 ± 9% of the total bile acids.[18]

| Species | Sample Type | Cholic Acid Concentration / Percentage of Total Bile Acids | Reference |

| Human | Liver Tissue | Major component along with chenodeoxycholic acid (Total BAs: 61.6 ± 29.7 nmol/g) | [17] |

| Human | Cecal Content | 6 ± 9% of total bile acids | [18] |

| Rat (Sham-operated) | Liver Tissue | Major component along with β-muricholic acid (Total BAs: 130.8 ± 21.3 nmol/g) | [17] |

| Cattle (Ox) | Bile | Predominant bile acid; Cholic acid content can be NLT 45% in commercial extracts | [12][16] |

| Sheep | Bile | Predominant bile acid | [16] |

| Pig | Liver | A major bile acid along with dihydroxy bile acids | [11] |

| Chicken | Bile | 9.6 ± 0.5 mg/g | [19] |

| Duck | Bile | 45.2 ± 2.3 mg/g | [19] |

Biosynthesis and Metabolism

Hepatic Biosynthesis of Cholic Acid

Cholic acid is synthesized from cholesterol in hepatocytes through a multi-enzyme process.[1][2] There are two main pathways for bile acid synthesis: the classic (or neutral) pathway and the alternative (or acidic) pathway.

-

Classic (Neutral) Pathway : This is the major pathway, responsible for the bulk of bile acid production. It is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1) , which is the rate-limiting step in the pathway.[2][20][21]

-

Alternative (Acidic) Pathway : This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) .[1][21]

The synthesis of cholic acid specifically requires the action of sterol 12α-hydroxylase (CYP8B1) , which adds the hydroxyl group at the C12 position, distinguishing it from chenodeoxycholic acid.[1][20]

Caption: The classic pathway for cholic acid biosynthesis from cholesterol in the liver.

Metabolism by Gut Microbiota

In the intestine, primary bile acids like cholic acid are subject to modification by the gut microbiota.[22][23] A key transformation is 7α-dehydroxylation, which converts primary bile acids into secondary bile acids. Gut bacteria convert cholic acid into deoxycholic acid (DCA) .[1][24] This process significantly alters the composition and signaling properties of the bile acid pool that recirculates via the enterohepatic circulation.[22][25]

Caption: Conversion of primary cholic acid to secondary deoxycholic acid by gut bacteria.

Cholic Acid as a Signaling Molecule

Cholic acid and its derivatives are potent signaling molecules that activate specific receptors to regulate gene expression involved in metabolism. The two primary receptors are the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).[7][8][9]

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that acts as a sensor for intracellular bile acids.[2][26] When activated by bile acids like cholic acid, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to DNA to regulate the transcription of target genes. A key function of FXR activation is the negative feedback regulation of bile acid synthesis by inhibiting the expression of the CYP7A1 gene.[27]

Caption: FXR signaling pathway for the negative feedback regulation of bile acid synthesis.

TGR5 Signaling

TGR5 (also known as GPBAR1) is a G protein-coupled receptor located on the cell membrane.[7][9] Activation of TGR5 by bile acids in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn promotes insulin (B600854) secretion from the pancreas.[8] This pathway links bile acid signaling to glucose homeostasis.

Caption: TGR5 signaling pathway leading to GLP-1 and insulin secretion.

Experimental Protocols

Extraction of Cholic Acid from Animal Bile

This protocol outlines a general method for the industrial extraction of cholic acid from sources like cattle or sheep bile.[28][29] The process involves hydrolyzing the conjugated bile acids and then separating the free cholic acid.

Methodology:

-

Saponification (Hydrolysis):

-

Mix raw bile or bile acid "leftovers" with a sodium hydroxide (B78521) (NaOH) solution (e.g., at a 1:0.8 mass ratio of leftovers to NaOH).[28]

-

Heat the mixture (boil) for an extended period (e.g., 15-25 hours) to hydrolyze the amide bonds, releasing free bile acids and amino acids (glycine/taurine).[28]

-

-

Degreasing:

-

Acidification and Precipitation:

-

Acidify the supernatant with a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to a pH of approximately 3-4.[28][29][30]

-

At this acidic pH, the free bile acids, including cholic acid, are protonated and precipitate out of the solution.

-

Filter the mixture to collect the crude, precipitated cholic acid.

-

-

Purification:

Caption: General workflow for the extraction and purification of cholic acid from bile.

Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of bile acids in biological matrices like serum, plasma, and tissue extracts.[32][33][34][35]

Methodology:

-

Sample Preparation:

-

Protein Precipitation: For serum or plasma, add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard (e.g., a deuterated cholic acid analog) to precipitate proteins.[32][36]

-

Homogenization: For tissue samples, homogenize a known weight of tissue in a suitable solvent (e.g., isopropanol).[36]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 18,000 x g) to pellet the precipitated proteins and cell debris.[36]

-

Supernatant Collection: Transfer the supernatant to a clean tube for analysis. The sample may be evaporated to dryness and reconstituted in the mobile phase.[36]

-

-

HPLC Separation:

-

Column: Use a reverse-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm).[36]

-

Mobile Phase: Employ a gradient elution using two mobile phases, typically water with an additive (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile/methanol.[34]

-

Gradient: A typical run involves a gradient from a low to a high percentage of the organic mobile phase to separate the different bile acids based on their hydrophobicity.

-

-

MS/MS Detection:

-

Ionization: Use Electrospray Ionization (ESI) in negative mode, as bile acids readily form [M-H]⁻ ions.[32][34]

-

Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion (the [M-H]⁻ of cholic acid) and monitoring for a specific product ion generated by collision-induced dissociation. This provides high specificity and sensitivity.[34]

-

Quantification: Create a calibration curve using known concentrations of cholic acid standards to quantify the amount in the unknown samples.

-

Caption: Workflow for the quantification of cholic acid using HPLC-MS/MS.

References

- 1. Bile acid - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Cholic Acid? [synapse.patsnap.com]

- 3. Cholic acid - Wikipedia [en.wikipedia.org]

- 4. metabolon.com [metabolon.com]

- 5. caringsunshine.com [caringsunshine.com]

- 6. Cholic Acid | C24H40O5 | CID 221493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Gut–Brain Axis and Bile Acid Signaling: Linking Microbial Metabolism to Brain Function and Metabolic Regulation | MDPI [mdpi.com]

- 8. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bile_acid [bionity.com]

- 11. Bile Acid Composition and Transcriptome Analysis of the Liver and Small Intestine in Different Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oxibil.com [oxibil.com]

- 13. chemimpex.com [chemimpex.com]

- 14. icepharma.com [icepharma.com]

- 15. england.nhs.uk [england.nhs.uk]

- 16. Composition of bile acids in ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bile acid concentrations in human and rat liver tissue and in hepatocyte nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 22. The Role of the Gut Microbiota in Bile Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [PDF] The Role of the Gut Microbiota in Bile Acid Metabolism. | Semantic Scholar [semanticscholar.org]

- 24. Frontiers | Gut microbiota derived bile acid metabolites maintain the homeostasis of gut and systemic immunity [frontiersin.org]

- 25. Interaction of Gut Microbiota with Bile Acid Metabolism and its Influence on Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]

- 27. researchgate.net [researchgate.net]

- 28. CN107098945B - The method of cholic acid is extracted from cholic acid leftover bits and pieces - Google Patents [patents.google.com]

- 29. CN107098945A - The method that cholic acid is extracted from cholic acid leftover bits and pieces - Google Patents [patents.google.com]

- 30. CN1869044A - Separation purification preparation method of chenodeoxycholic acid in pig's bile - Google Patents [patents.google.com]

- 31. researchgate.net [researchgate.net]

- 32. benchchem.com [benchchem.com]

- 33. ijpsonline.com [ijpsonline.com]

- 34. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples [mdpi.com]

- 36. metabolomicsworkbench.org [metabolomicsworkbench.org]

An In-depth Technical Guide to the Hepatic Synthesis of Cholic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Cholic acid, a primary bile acid synthesized in the liver, is fundamental to the digestion and absorption of dietary lipids and fat-soluble vitamins. Its synthesis is the principal catabolic pathway for cholesterol, making it a critical process in maintaining cholesterol homeostasis. The biochemical cascade responsible for converting cholesterol into cholic acid is a multi-step, enzymatically regulated process known as the classical or neutral pathway. This pathway is tightly controlled by a complex network of nuclear receptors and feedback mechanisms, ensuring that bile acid levels are maintained within a precise physiological range. Dysregulation of this pathway is implicated in various metabolic disorders, including cholestasis, gallstones, and dyslipidemia. This technical guide provides a comprehensive overview of the core biochemical pathway for cholic acid synthesis, details its intricate regulatory networks, presents quantitative data, outlines key experimental protocols for its study, and visualizes the process through detailed diagrams.

The Classical (Neutral) Pathway of Cholic Acid Synthesis

The synthesis of cholic acid from cholesterol occurs predominantly in the hepatocytes of the liver through the classical (or neutral) pathway.[1][2] This pathway is responsible for the majority of bile acid production in humans and involves a series of enzymatic modifications to the steroid nucleus and the oxidative cleavage of the cholesterol side chain.[3][4]

The initial and rate-limiting step is the hydroxylation of cholesterol at the 7α position by Cholesterol 7α-hydroxylase (CYP7A1) , an enzyme located in the endoplasmic reticulum.[5][6] This reaction forms 7α-hydroxycholesterol. Subsequently, 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase (HSD3B7) converts 7α-hydroxycholesterol into 7α-hydroxy-4-cholesten-3-one (C4).[4][7]

The intermediate C4 is a critical branch point. The pathway is directed toward cholic acid synthesis by the action of Sterol 12α-hydroxylase (CYP8B1) , which hydroxylates C4 at the 12α position to produce 7α,12α-dihydroxy-4-cholesten-3-one.[4][8] The presence and activity of CYP8B1 are the primary determinants of the ratio of cholic acid to chenodeoxycholic acid (the other primary bile acid) in the bile acid pool.[3][8]

Following the modifications of the steroid nucleus, the aliphatic side chain is shortened. This process involves the mitochondrial enzyme Sterol 27-hydroxylase (CYP27A1) , which catalyzes the oxidation of the side chain.[4][9] A series of peroxisomal β-oxidation steps then cleaves a three-carbon unit from the side chain, ultimately forming cholic acid.

Before secretion into the bile canaliculi, cholic acid is conjugated with either glycine (B1666218) or taurine (B1682933) by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) .[2][7] This conjugation increases the amphipathic nature and solubility of the bile acid, forming bile salts such as glycocholic acid and taurocholic acid, which are essential for their detergent function in the intestine.[1]

Regulation of Cholic Acid Synthesis

The synthesis of cholic acid is meticulously regulated to maintain cholesterol and bile acid homeostasis. This regulation occurs primarily at the transcriptional level of the rate-limiting enzyme, CYP7A1.

Negative Feedback by Bile Acids: The primary regulatory mechanism is negative feedback inhibition by bile acids themselves.[6] When bile acids are reabsorbed from the intestine and return to the liver via the enterohepatic circulation, they activate the nuclear receptor Farnesoid X Receptor (FXR) .[1][5] In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP) , a transcriptional repressor.[5][10] SHP then binds to and inhibits Liver Receptor Homolog-1 (LRH-1), a nuclear receptor essential for the transcription of the CYP7A1 gene, thereby suppressing bile acid synthesis.[10]

In the intestine, FXR activation by bile acids stimulates the release of Fibroblast Growth Factor 15/19 (FGF15/19) , which travels to the liver and binds to its receptor FGFR4.[6] This signaling cascade also leads to the potent repression of CYP7A1 transcription.

Regulation by Cholesterol: High levels of cholesterol, specifically its oxysterol metabolites, stimulate bile acid synthesis. Oxysterols activate the Liver X Receptor (LXR) , which in turn enhances the transcription of the CYP7A1 gene, promoting the conversion of excess cholesterol into bile acids.[6]

Quantitative Data

The quantification of enzymes, intermediates, and final products of the cholic acid synthesis pathway is crucial for research and clinical diagnostics. Below are tables summarizing key quantitative parameters.

Table 1: Performance Characteristics of Commercial Human CYP7A1 ELISA Kits

| Parameter | Typical Value Range | Source |

|---|---|---|

| Detection Range | 0.78 - 50 ng/mL | [11] |

| Sensitivity | 0.47 ng/mL | [11] |

| Intra-assay Precision | < 10% CV | [11][12] |

| Inter-assay Precision | < 15% CV | [11][12] |

| Spike Recovery | 80 - 120% |[12] |

Data compiled from typical specifications of commercially available ELISA kits.

Table 2: Performance of LC-MS/MS for Bile Acid Quantification in Liver Tissue

| Parameter | Cholic Acid (CA) | Glycocholic Acid (GCA) | Taurocholic Acid (TCA) | Source |

|---|---|---|---|---|

| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 | [13] |

| LOD (ng/g liver) | 0.9 - 10 | 0.9 - 10 | 0.9 - 10 | [13] |

| LLOQ (ng/g liver) | 2.3 - 27 | 2.3 - 27 | 2.3 - 27 | [13] |

| Recovery (%) | ~73% | Not specified | Not specified | [14] |

| Intra-day Precision | < 20% RSD | < 20% RSD | < 20% RSD | [13] |

| Inter-day Precision | < 20% RSD | < 20% RSD | < 20% RSD |[13] |

LOD: Limit of Detection; LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation. Values represent a typical range for validated methods.

Experimental Protocols

Protocol: Quantification of CYP7A1 Protein by Sandwich ELISA

This protocol provides a general workflow for measuring CYP7A1 protein concentration in liver tissue homogenates.[12][15]

-

Sample Preparation (Liver Homogenate):

-

Homogenize snap-frozen liver tissue (approx. 100 mg) in 1 mL of pre-cooled lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Sonicate the homogenate on ice to ensure complete cell lysis.

-

Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C.[15]

-

Collect the clear supernatant. Determine the total protein concentration using a standard method (e.g., BCA assay).

-

Dilute the supernatant to fall within the dynamic range of the ELISA kit (typically 0.1–10 ng/mL).[12]

-

-

ELISA Procedure (Condensed):

-

Coating: Coat a high-binding 96-well plate with a capture antibody specific for CYP7A1 (e.g., 2 µg/mL) and incubate overnight at 4°C.

-

Washing & Blocking: Wash wells with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Sample Incubation: Add prepared standards and diluted samples to the wells in duplicate or triplicate. Incubate for 2 hours at room temperature.

-

Detection: Wash the plate. Add a biotinylated detection antibody and incubate for 1 hour. Wash again, then add Streptavidin-HRP conjugate and incubate for 30 minutes.

-

Development: After a final wash, add TMB substrate. Monitor the color development and stop the reaction with an acidic stop solution.

-

Data Analysis: Read the absorbance at 450 nm. Generate a standard curve using a four-parameter logistic (4-PL) fit. Calculate the concentration of CYP7A1 in the samples and normalize to the total protein concentration (reported as ng CYP7A1/mg total protein).

-

Protocol: Assay for Sterol 27-Hydroxylase (CYP27A1) Activity

This protocol measures CYP27A1 activity in isolated mitochondria by quantifying the formation of 27-hydroxycholesterol.[16][17]

-

Isolation of Mitochondria:

-

Isolate mitochondria from fresh liver tissue using differential centrifugation according to standard protocols.

-

Resuspend the final mitochondrial pellet in an appropriate buffer and determine the protein concentration.

-

-

Enzyme Activity Assay:

-

Prepare a reaction mixture containing mitochondrial protein, buffer (e.g., potassium phosphate), and any necessary cofactors.

-

To enhance substrate accessibility, mitochondria can be treated with proteinase K, which has been shown to decrease the apparent Km for cholesterol from ~400 µM to 150 µM.[16]

-

Initiate the reaction by adding the substrate, [³H]-cholesterol, delivered in a carrier like β-cyclodextrin.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol) to extract the lipids.

-

-

Product Quantification:

-

Separate the substrate ([³H]-cholesterol) from the product ([³H]-27-hydroxycholesterol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radiolabeled product formed using liquid scintillation counting.

-

Calculate the specific activity of CYP27A1, typically expressed as pmol of product formed per minute per mg of mitochondrial protein.

-

Protocol: Quantification of Cholic Acid in Liver Tissue by UPLC-MS/MS

This protocol outlines a method for the extraction and quantification of cholic acid and other bile acids from liver tissue.[13][18]

-

Sample Preparation and Extraction:

-

Weigh a frozen liver tissue sample (~100 mg) and homogenize it in 500 µL of cold water.[18]

-

To a 100 µL aliquot of the homogenate, add an internal standard solution (e.g., deuterated cholic acid, CA-d₄).

-

Add 300 µL of a cold precipitation solvent (e.g., methanol:acetonitrile, 1:1 v/v) to precipitate proteins.[18]

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at high speed (e.g., 15,000 rpm) for 10 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

UPLC-MS/MS Analysis:

-

Chromatography: Inject a small volume (e.g., 2 µL) of the supernatant onto a reverse-phase UPLC column (e.g., Acquity BEH C18).[18] Use a gradient elution with mobile phases such as water with formic acid or ammonium (B1175870) acetate (B1210297) and methanol/acetonitrile.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).[18]

-

Use Multiple Reaction Monitoring (MRM) to detect and quantify cholic acid and the internal standard based on their specific precursor-to-product ion transitions.

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of cholic acid standards.

-

Quantify the amount of cholic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Express the final concentration as ng or µg of cholic acid per gram of liver tissue.

-

References

- 1. What is the mechanism of Cholic Acid? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 6. Cholesterol 7 alpha-hydroxylase - Wikipedia [en.wikipedia.org]

- 7. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CYP8B1 - Wikipedia [en.wikipedia.org]

- 9. Regulation of bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of cholesterol-7alpha-hydroxylase: BAREly missing a SHP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mybiosource.com [mybiosource.com]

- 12. egeneinc.com [egeneinc.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Quantification of common and planar bile acids in tissues and cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. Enzyme activity assay for cholesterol 27-hydroxylase in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Expression and regulation of sterol 27-hydroxylase (CYP27A1) in human macrophages: a role for RXR and PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bile acid species detection and quantification [bio-protocol.org]

The Pivotal Role of Cholic Acid Sodium Salt in Lipid Digestion and Absorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted functions of cholic acid sodium salt, a primary bile salt, in the intricate processes of dietary lipid digestion and absorption. This document delves into the core mechanisms of emulsification, micellar solubilization, and enzyme modulation, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical and signaling pathways.

Core Functions of this compound in Lipid Assimilation

Cholic acid, synthesized in the liver from cholesterol and conjugated with taurine (B1682933) or glycine (B1666218) to form bile salts, is a critical amphipathic molecule. Its sodium salt plays an indispensable role in the small intestine to facilitate the otherwise inefficient process of fat digestion and absorption.

Emulsification of Dietary Lipids

Dietary fats, primarily triglycerides, are water-insoluble and form large globules in the aqueous environment of the small intestine. This presents a limited surface area for water-soluble pancreatic lipases to act upon. This compound, with its hydrophobic steroidal nucleus and hydrophilic hydroxyl and carboxyl groups, adsorbs to the surface of these lipid droplets. This process, known as emulsification, breaks down large fat globules into a fine emulsion of smaller droplets, significantly increasing the surface area-to-volume ratio for enzymatic action.

Interaction with Pancreatic Lipase (B570770) and Colipase

While essential for providing access to lipids, bile salts can also inhibit pancreatic lipase by displacing it from the lipid-water interface. This inhibition is overcome by colipase , a protein cofactor secreted by the pancreas. Colipase binds to both the bile salt-covered lipid droplet and to pancreatic lipase, anchoring the enzyme to its substrate and enabling efficient hydrolysis of triglycerides into monoglycerides (B3428702) and free fatty acids.

Micellar Solubilization and Transport of Lipolysis Products

The products of lipid digestion, primarily 2-monoglycerides and long-chain fatty acids, are poorly soluble in water. This compound, above its critical micelle concentration (CMC), forms small, spherical aggregates called micelles . These micelles incorporate the insoluble lipid digestion products, forming mixed micelles . The hydrophilic exterior of these mixed micelles allows them to diffuse across the unstirred water layer adjacent to the intestinal epithelium, delivering the fatty acids and monoglycerides to the apical membrane of the enterocytes for absorption.

Quantitative Data

The physicochemical properties of this compound, particularly its ability to form micelles, are highly dependent on environmental conditions.

Critical Micelle Concentration (CMC) of Sodium Cholate (B1235396)

The CMC is the concentration at which individual bile salt molecules (monomers) begin to aggregate into micelles. This value is influenced by temperature, pH, and ionic strength.[1]

| Temperature (°C) | Ionic Strength (M) | pH | Method | CMC (mM) |

| 25 | 0.10 (NaCl) | - | Potentiometry | 6.5 - 16 |

| 25 | 0.10 (NaCl) | - | Light Scattering | 12.8 |

| 25 | - | 12 | NMR Spectroscopy | 14 ± 1 |

| 37 | - | - | Fluorescence Spectroscopy | Varies |

Table 1: Reported Critical Micelle Concentration (CMC) values for sodium cholate under various experimental conditions.

Micelle Aggregation Number

The aggregation number refers to the average number of bile salt molecules present in a single micelle. For sodium cholate, this number is typically small, especially at concentrations just above the CMC.[1]

| Concentration Range | Temperature (°C) | Method | Aggregation Number |

| Low-concentration | 25 | Various | 2 - 8 |

| Near CMC | 25 | Various | 3 - 16 |

| 50 mM | 35 | Stepwise Association Model | 7.4 |

Table 2: Reported aggregation numbers for sodium cholate micelles.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the function of this compound in lipid digestion and absorption.

Pancreatic Lipase Activity Assay (pH-Stat Method)

This assay measures the activity of pancreatic lipase by titrating the free fatty acids released during the hydrolysis of triglycerides. The rate of addition of NaOH required to maintain a constant pH is proportional to the enzyme activity.

Materials:

-

Triglyceride substrate (e.g., olive oil or tributyrin (B1683025) emulsion)

-

Porcine pancreatic lipase

-

Porcine colipase

-

Sodium cholate solution

-

Reaction Buffer: Tris-HCl buffer (e.g., 40 mM, pH 8.3)

-

CaCl2 solution (e.g., 1 mM)

-

NaOH solution (e.g., 0.05 M), standardized

-

pH-stat apparatus (autotitrator)

-

Thermostatically controlled reaction vessel (37°C)

Procedure:

-

Prepare the triglyceride substrate emulsion.

-

To the reaction vessel, add the reaction buffer, CaCl2 solution, sodium cholate solution, and colipase solution.

-

Add the triglyceride substrate emulsion to the vessel and equilibrate to 37°C while stirring.

-

Calibrate the pH electrode and set the pH-stat to maintain the desired pH (e.g., pH 8.0).

-

Initiate the reaction by adding a known amount of pancreatic lipase to the vessel.

-

The pH-stat will automatically titrate the liberated fatty acids with the NaOH solution to maintain the set pH.

-

Record the volume of NaOH added over time.

-

Calculate the lipase activity in micromoles of fatty acid released per minute. One mole of NaOH consumed corresponds to one mole of fatty acid released.

In Vitro Lipid Digestion Model

This model simulates the conditions of the small intestine to study the extent and rate of lipid digestion.

Materials:

-

Lipid source (e.g., food sample, lipid-based drug formulation)

-

Simulated Intestinal Fluid (SIF) concentrate:

-

Bile extract (containing cholic acid and other bile salts)

-

Porcine pancreatin (B1164899) (containing lipase, colipase, and other enzymes)

-

CaCl2

-

NaCl

-

Buffer (e.g., Tris-maleate)

-

-

NaOH solution (e.g., 0.25 M)

-

pH-stat apparatus

-

Thermostatically controlled reaction vessel (37°C)

Procedure:

-

Disperse the lipid source in the reaction vessel containing digestion buffer and equilibrate to 37°C.

-

Adjust the pH of the mixture to the desired intestinal pH (e.g., 7.0) using HCl or NaOH.

-

Prepare the SIF by dissolving the bile extract, pancreatin, and CaCl2 in buffer.

-

Initiate digestion by adding the SIF to the reaction vessel.

-

Start the pH-stat to maintain the pH at 7.0 by titrating with NaOH.

-

Record the volume of NaOH consumed over the digestion period (e.g., 2 hours).

-

The extent of lipolysis can be calculated based on the total amount of NaOH consumed, which corresponds to the amount of free fatty acids released.

-

Aliquots can be taken at different time points and centrifuged to separate the aqueous (micellar) phase, oil phase, and any precipitated material for further analysis (e.g., drug concentration in formulation studies).[2]

In Vitro Lipid Absorption Model using Caco-2 Cells

The Caco-2 cell line, derived from human colon adenocarcinoma, can differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is used to study the transport of digested lipids from the apical (luminal) to the basolateral (serosal) side.

Materials:

-

Differentiated Caco-2 cell monolayer grown on permeable membrane inserts (e.g., Transwell®)

-

Digested lipid mixture from an in vitro digestion model (containing mixed micelles)

-

Cell culture medium (e.g., DMEM)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture Caco-2 cells on permeable membrane inserts until a differentiated monolayer is formed (typically 21 days).

-

Generate a digest of the lipid of interest using the in vitro digestion model described above.

-

Remove the culture medium from the apical and basolateral compartments of the Transwell® inserts.

-

Add the digested lipid mixture (containing mixed micelles with this compound) to the apical compartment.

-

Add fresh culture medium to the basolateral compartment.

-

Incubate the cells for a defined period (e.g., 2-8 hours).[3]

-

At the end of the incubation, collect the medium from both the apical and basolateral compartments.

-

Analyze the lipid content (e.g., specific fatty acids) in both compartments to determine the extent of transport across the cell monolayer. This can be done using techniques like gas chromatography-mass spectrometry (GC-MS).

Signaling Pathways and Logical Relationships

Beyond its direct role in digestion, cholic acid is a signaling molecule that regulates lipid and glucose metabolism through nuclear and G-protein coupled receptors.

Lipid Digestion and Absorption Workflow

The sequential and interconnected roles of this compound in lipid processing can be visualized as a workflow.

Lipid Digestion and Absorption Workflow.

Bile Acid Signaling via FXR and TGR5

Cholic acid and its derivatives are ligands for the Farnesoid X Receptor (FXR), a nuclear receptor, and the Takeda G-protein coupled receptor 5 (TGR5), a cell surface receptor. These signaling pathways play a crucial role in maintaining lipid and glucose homeostasis.

References

- 1. Mixed Micelles of Sodium Cholate and Sodium Dodecylsulphate 1:1 Binary Mixture at Different Temperatures – Experimental and Theoretical Investigations | PLOS One [journals.plos.org]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. In vitro digestion and culture in Caco‐2 cells to assess the bioavailability of fatty acids: A case study in meat matrix enriched with ω‐3 microcapsules - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Significance of Sodium Cholate: A Primary Bile Acid at the Crossroads of Digestion, Signaling, and Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sodium cholate (B1235396), the sodium salt of cholic acid, is a primary bile acid synthesized in the liver from cholesterol. For decades, its role was thought to be confined to the emulsification and absorption of dietary lipids and fat-soluble vitamins in the intestine. However, a growing body of research has unveiled its multifaceted functions as a potent signaling molecule, intricately involved in the regulation of its own synthesis and enterohepatic circulation, as well as in modulating systemic lipid and glucose metabolism. Furthermore, the intricate interplay between sodium cholate, the gut microbiota, and host physiology has opened new avenues for therapeutic intervention in a range of metabolic disorders, including non-alcoholic steatohepatitis (NASH), obesity, and type 2 diabetes. This technical guide provides a comprehensive overview of the pivotal role of sodium cholate in metabolism, with a focus on quantitative data, detailed experimental protocols, and the complex signaling networks it governs.

Data Presentation

Quantitative Data on Cholic Acid in Human Metabolism

The concentration and turnover of cholic acid are tightly regulated, and alterations in these parameters are often indicative of metabolic dysfunction. The following tables summarize key quantitative data related to cholic acid in healthy human adults.

| Parameter | Biological Compartment | Concentration/Rate | References |

| Concentration | |||

| Total Cholic Acid | Gallbladder Bile | 5.71 ± 0.40 µg/mL | [1] |

| Cecal Content | 0.4 ± 0.2 mM (3α-hydroxy bile acids) | [2] | |

| Liver Tissue | 61.6 ± 29.7 nmol/g (total bile acids, mainly chenodeoxycholic and cholic acids) | [3] | |

| Peripheral Venous Serum (fasting) | 0.19 µmol/L (total ursodeoxycholic acid, for comparison) | [4] | |

| Portal Venous Serum (fasting) | 0.44 µmol/L (total ursodeoxycholic acid, for comparison) | [4] | |

| Systemic Plasma (postprandial) | Fluctuates between ~5 µM to 15 µM (total bile acids) | [5] | |

| Synthesis & Turnover | |||

| Synthesis Rate | Liver | 400–600 mg/day | [3] |

| Daily Secretion into Intestine | Biliary System | 12-18 g/day | [3] |

| Pool Size | Enterohepatic Circulation | 4-6 g | [3] |

Note: Data for cholic acid specifically can be sparse, and values for total bile acids or other primary bile acids are provided for context where direct measurements for cholic acid were not available in the search results.

Core Signaling Pathways

Sodium cholate exerts its metabolic effects primarily through the activation of nuclear and cell surface receptors, most notably the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled Receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor highly expressed in the liver and intestine and is a key regulator of bile acid, lipid, and glucose homeostasis.[6] Cholic acid is a potent endogenous ligand for FXR.[7]

Figure 1: FXR Signaling Pathway. In hepatocytes, cholic acid activates FXR, leading to the induction of SHP, which represses CYP7A1, the rate-limiting enzyme in bile acid synthesis. FXR also inhibits lipogenesis and gluconeogenesis. In enterocytes, FXR activation induces FGF19 secretion, which further suppresses hepatic CYP7A1 expression.

Takeda G-protein Coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells.[8] Its activation by bile acids, including cholic acid, stimulates intracellular signaling cascades that influence glucose homeostasis, energy expenditure, and inflammation.[9][10]

Figure 2: TGR5 Signaling Pathway. Cholic acid activates TGR5 on enteroendocrine L-cells, leading to increased cAMP levels and subsequent activation of PKA and EPAC. This cascade stimulates the secretion of GLP-1, which in turn promotes insulin secretion and contributes to improved glucose homeostasis. TGR5 activation also enhances energy expenditure.

Experimental Protocols

Quantification of Sodium Cholate in Serum by UPLC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of cholic acid and other bile acids in human serum.

1. Sample Preparation: a. To 50 µL of serum in a microcentrifuge tube, add 10 µL of an internal standard working solution (containing deuterated bile acid standards). b. Add 140 µL of ice-cold methanol (B129727) to precipitate proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Conditions: a. UPLC System: Waters ACQUITY UPLC or equivalent. b. Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). c. Mobile Phase A: Water with 0.1% formic acid. d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient: A linear gradient from 10% to 90% B over 10 minutes. f. Flow Rate: 0.4 mL/min. g. Injection Volume: 5 µL. h. Mass Spectrometer: Triple quadrupole mass spectrometer. i. Ionization Mode: Electrospray ionization (ESI) in negative mode. j. Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each bile acid.

3. Data Analysis: a. Quantify the concentration of cholic acid by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of cholic acid.

FXR Activation Reporter Gene Assay

This cell-based assay is used to screen for and characterize compounds that modulate FXR activity.

1. Cell Culture and Transfection: a. Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. b. Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well. c. After 24 hours, co-transfect the cells with an FXR expression vector and a luciferase reporter vector containing an FXR response element (FXRE) using a suitable transfection reagent. A Renilla luciferase vector can be co-transfected for normalization.

2. Compound Treatment: a. After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of sodium cholate or other test compounds. b. Include a vehicle control (e.g., DMSO) and a positive control (e.g., GW4064). c. Incubate the cells for another 24 hours.

3. Luciferase Assay: a. Lyse the cells using a passive lysis buffer. b. Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. b. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

TGR5 Activation cAMP Assay

This assay measures the activation of TGR5 by quantifying the downstream production of cyclic AMP (cAMP).

1. Cell Culture: a. Culture HEK293 cells stably expressing human TGR5 in DMEM with 10% FBS and a selection antibiotic. b. Seed cells in a 96-well plate at a density of 4 x 10^4 cells per well and incubate for 24 hours.

2. Compound Treatment: a. Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 15 minutes. b. Add various concentrations of sodium cholate or other test compounds. c. Include a vehicle control and a positive control (e.g., a known TGR5 agonist). d. Incubate for 30 minutes at 37°C.

3. cAMP Measurement: a. Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

4. Data Analysis: a. Plot the cAMP concentration against the compound concentration to determine the EC50 value.

Sodium Cholate and the Gut Microbiota

The gut microbiota plays a crucial role in bile acid metabolism, converting primary bile acids like cholic acid into secondary bile acids. In turn, sodium cholate can modulate the composition and function of the gut microbiota.

Experimental Approach: 16S rRNA Gene Sequencing

To investigate the impact of sodium cholate on the gut microbial community, 16S rRNA gene sequencing is a standard method.

1. Fecal Sample Collection and DNA Extraction: a. Collect fecal samples from experimental animals or human subjects before and after treatment with sodium cholate. b. Extract total microbial DNA from the fecal samples using a commercially available kit.

2. PCR Amplification and Sequencing: a. Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers. b. Purify the PCR products and prepare sequencing libraries. c. Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina MiSeq).

3. Bioinformatic Analysis: a. Process the raw sequencing reads to remove low-quality sequences and chimeras. b. Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). c. Assign taxonomy to each OTU/ASV. d. Analyze the alpha and beta diversity of the microbial communities to assess changes in richness, evenness, and overall composition in response to sodium cholate treatment.

Therapeutic Implications and Future Directions

The expanding understanding of sodium cholate's metabolic roles has significant implications for drug development. FXR and TGR5 agonists are being actively investigated for the treatment of NASH, type 2 diabetes, and other metabolic diseases. Modulating the gut microbiota through bile acid-based interventions is another promising therapeutic strategy.

Future research should focus on elucidating the tissue-specific effects of sodium cholate and its derivatives, as well as the complex cross-talk between different signaling pathways. A deeper understanding of the interactions between bile acids, the gut microbiome, and host immunity will be crucial for developing targeted and effective therapies for a wide range of metabolic disorders. The experimental approaches outlined in this guide provide a robust framework for advancing our knowledge in this exciting and rapidly evolving field.

References

- 1. yakhak.org [yakhak.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Bile acid concentrations in human and rat liver tissue and in hepatocyte nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serum concentrations of ursodeoxycholic acid in portal venous and systemic venous blood of fasting humans as determined by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

- 8. TGR5 Signaling in Hepatic Metabolic Health [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Cholic Acid Sodium Salt as a Biological Detergent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholic acid sodium salt, a primary bile salt, is a steroidal anionic detergent widely employed in biological research and pharmaceutical development.[1] Its unique amphipathic nature, stemming from a rigid steroid backbone with both a hydrophilic and a hydrophobic face, makes it an effective agent for disrupting lipid bilayers and solubilizing membrane proteins.[2] This guide provides a detailed exploration of the mechanism of action of this compound, focusing on its physicochemical properties, its interaction with biological membranes, and its application in membrane protein extraction.

Physicochemical Properties of this compound

The detergent properties of this compound are dictated by its behavior in aqueous solutions, primarily its ability to form micelles. Micelles are aggregates of detergent monomers that form above a specific concentration known as the Critical Micelle Concentration (CMC). The CMC is a critical parameter as the solubilizing capacity of a detergent is most effective above this concentration.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a comparative overview of its fundamental properties as a biological detergent.

| Property | Value | Unit | Notes |

| Critical Micelle Concentration (CMC) | 7 - 16.2 | mM | The range reflects variations due to experimental conditions such as temperature and ionic strength.[4] |

| Aggregation Number (N) | 2 - 7 | Monomers/Micelle | This low aggregation number results in small micelles, which are easily removed by dialysis.[4] |

| Micellar Weight | ~900 | Da | [5] |

| pKa | 5.2 | [4][5] | |

| Hydrophilic-Lipophilic Balance (HLB) | 18 | This high value indicates its suitability for oil-in-water emulsions and as a solubilizing agent.[4] |

Mechanism of Action: From Monomers to Micelles

The action of this compound as a detergent begins with the behavior of its individual molecules (monomers) in an aqueous environment. Below the CMC, these monomers exist freely in solution. As the concentration increases and reaches the CMC, the monomers spontaneously self-assemble into micelles. This process is driven by the hydrophobic effect, where the nonpolar steroidal rings of the cholic acid molecules are shielded from the aqueous environment by clustering together, while the hydrophilic carboxylate and hydroxyl groups remain exposed to the water.

Interaction with Biological Membranes and Protein Solubilization

The primary application of this compound as a biological detergent is the solubilization of integral membrane proteins. This process involves the disruption of the lipid bilayer and the subsequent encapsulation of the hydrophobic transmembrane domains of the protein within detergent micelles.

The solubilization process can be described in a stepwise manner:

-

Partitioning of Monomers: At concentrations below the CMC, this compound monomers partition into the lipid bilayer of the biological membrane. This initial insertion disrupts the membrane's integrity.[6]

-

Membrane Saturation: As the detergent concentration increases towards the CMC, the lipid bilayer becomes saturated with detergent monomers.

-

Micelle Formation and Solubilization: At and above the CMC, the detergent molecules extract phospholipids (B1166683) and integral membrane proteins from the bilayer, forming mixed micelles. These mixed micelles consist of the protein, lipids, and detergent, effectively solubilizing the protein in the aqueous buffer.[3]

Experimental Protocols

Accurate determination of the physicochemical properties of detergents is crucial for their effective use. Below are detailed methodologies for key experiments used to characterize this compound.

Determination of Critical Micelle Concentration (CMC)

Several methods can be employed to determine the CMC of a detergent. The choice of method often depends on the properties of the detergent and the available instrumentation.[7][8]

1. Fluorescence Spectroscopy using a Hydrophobic Probe (e.g., Pyrene)

This method relies on the change in the fluorescence emission spectrum of a hydrophobic probe as it partitions from the polar aqueous environment to the nonpolar interior of the micelles.

-

Materials:

-

This compound

-

Pyrene (B120774) (fluorescent probe)

-

Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Spectrofluorometer

-

-

Protocol:

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 1 mM.

-

Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CMC.

-

To each detergent solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM. Ensure the volume of the organic solvent is minimal (<0.1% of the total volume) to avoid affecting micellization.

-

Allow the solutions to equilibrate for a specified time (e.g., 1 hour) at a constant temperature.

-

Measure the fluorescence emission spectra of each solution, typically exciting at around 335 nm and recording the emission from 350 to 450 nm.

-

Determine the ratio of the intensity of the first vibronic peak (I1, ~373 nm) to the third vibronic peak (I3, ~384 nm).

-

Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve, which represents the point of significant change in the polarity of the pyrene microenvironment.

-

2. Surface Tension Measurement

This technique is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[9]

-

Materials:

-

This compound

-

High-purity water or buffer

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

-

Protocol:

-

Prepare a series of solutions of this compound in high-purity water or buffer, covering a wide range of concentrations below and above the expected CMC.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each solution, ensuring temperature control.

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The plot will show a sharp break point. The concentration at this break point corresponds to the CMC.

-

3. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the demicellization process upon dilution of a concentrated micellar solution.[6][10]

-

Materials:

-

This compound

-

High-purity water or buffer

-

Isothermal titration calorimeter

-

-

Protocol:

-

Prepare a concentrated solution of this compound, well above its CMC, in the desired buffer.

-

Fill the sample cell of the calorimeter with the same buffer.

-

Fill the injection syringe with the concentrated detergent solution.

-

Perform a series of small, sequential injections of the detergent solution into the sample cell while monitoring the heat released or absorbed.

-

The resulting thermogram will show a characteristic sigmoidal shape. The midpoint of this transition corresponds to the CMC.

-

Analysis of the ITC data can also provide thermodynamic parameters of micellization, such as the enthalpy (ΔH) and entropy (ΔS) of the process.[11]

-

Membrane Protein Solubilization

This protocol provides a general framework for the solubilization of integral membrane proteins from a cell membrane preparation. Optimization is often required for specific proteins.

-

Materials:

-

Isolated cell membranes (e.g., from cultured cells or tissue)

-

Solubilization buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail.

-

This compound stock solution (e.g., 10% w/v)

-

-

Protocol:

-

Resuspend the isolated cell membranes in the solubilization buffer to a final protein concentration of 1-5 mg/mL.

-

Add the this compound stock solution to the membrane suspension to achieve the desired final detergent concentration. A good starting point is a detergent-to-protein ratio of 2:1 (w/w), and the final detergent concentration should be well above its CMC.